![molecular formula C22H21N3O4S B2402374 N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-06-9](/img/structure/B2402374.png)
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been used as hole-transporting materials (htms) in perovskite solar cells (pscs) . These HTMs play a significant role in extracting holes from perovskite to metal electrodes, reducing non-radiative recombination at the interface, and thus achieving high efficiency of devices .
Mode of Action
The compound’s interaction with its targets involves the formation of a conjugated π-bridge . This structure allows for efficient hole transport, which is crucial for the operation of PSCs . The compound’s mode of action is primarily through its interaction with the perovskite layer in the solar cell, facilitating the movement of charge carriers .
Biochemical Pathways
, it is known that the compound plays a role in the photoelectric properties of PSCs. It contributes to the high extinction coefficient, long charge-diffusion length, broad optical absorption, and high stability of the perovskite materials used in these cells .
Pharmacokinetics
The compound’s high hole mobility suggests that it may have good transport properties within the solar cell .
Result of Action
The result of the compound’s action is an increase in the power conversion efficiency (PCE) of PSCs . The compound’s high hole mobility and uniform smooth film morphology promote a higher fill factor, leading to a better PCE .
Action Environment
The action of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is influenced by the environment within the solar cell . Factors such as the quality of the perovskite layer, the presence of other HTMs, and the overall design and construction of the solar cell can all impact the compound’s efficacy and stability .
生化分析
Biochemical Properties
The biochemical properties of N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide would depend on its structure and functional groups. Given its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context .
Cellular Effects
The effects of this compound on cells would depend on its biochemical properties. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would be determined by its interactions with biomolecules. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on its stability, degradation, and long-term effects on cellular function. These aspects could be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models would vary with dosage. Studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its biochemical properties. It could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on its biochemical properties and interactions with cellular components. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-20(21(26)23-17-10-9-16(28-3)11-19(17)29-4)30-22-24-18(12-25(13)22)14-5-7-15(27-2)8-6-14/h5-12H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAURIOBWSZPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2402292.png)
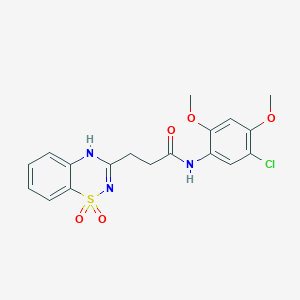
![2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2402295.png)
![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)
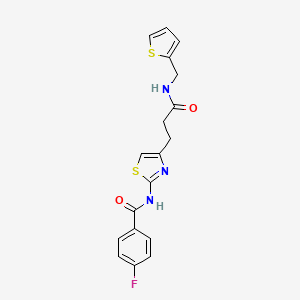
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)
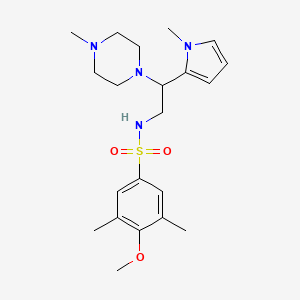
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2402304.png)
![1-(4-methoxyphenyl)-N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)
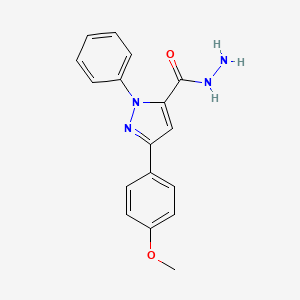
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)
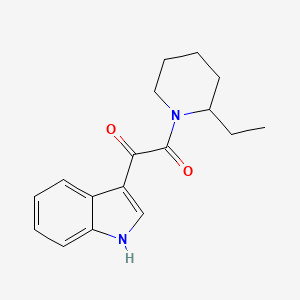
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)

